Ethyl 3-[(1,3-benzoxazol-6-yl)amino]-2-cyanoprop-2-enoate
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Overview
Description
Ethyl 3-[(1,3-benzoxazol-6-yl)amino]-2-cyanoprop-2-enoate is a chemical compound with the molecular formula C13H11N3O3. It is a derivative of benzoxazole, a bicyclic compound that contains both benzene and oxazole rings.
Preparation Methods
The synthesis of Ethyl 3-[(1,3-benzoxazol-6-yl)amino]-2-cyanoprop-2-enoate typically involves the reaction of 2-aminophenol with ethyl cyanoacetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and requires heating to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Ethyl 3-[(1,3-benzoxazol-6-yl)amino]-2-cyanoprop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group, using reagents like sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Ethyl 3-[(1,3-benzoxazol-6-yl)amino]-2-cyanoprop-2-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Industry: It is utilized in the production of dyes and pigments, owing to its chromophoric properties.
Mechanism of Action
The mechanism of action of Ethyl 3-[(1,3-benzoxazol-6-yl)amino]-2-cyanoprop-2-enoate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For instance, its anticancer activity could be attributed to the inhibition of cell proliferation pathways or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Ethyl 3-[(1,3-benzoxazol-6-yl)amino]-2-cyanoprop-2-enoate can be compared with other benzoxazole derivatives, such as:
2-(2-Hydroxyphenyl)benzoxazole: Known for its fluorescence properties and used in optical brighteners.
2-(4-Aminophenyl)benzoxazole: Studied for its potential antimicrobial activity.
Properties
Molecular Formula |
C13H11N3O3 |
---|---|
Molecular Weight |
257.24 g/mol |
IUPAC Name |
ethyl 3-(1,3-benzoxazol-6-ylamino)-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C13H11N3O3/c1-2-18-13(17)9(6-14)7-15-10-3-4-11-12(5-10)19-8-16-11/h3-5,7-8,15H,2H2,1H3 |
InChI Key |
NUEVNWDOQQGBER-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC2=C(C=C1)N=CO2)C#N |
Origin of Product |
United States |
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